Quinoline-2-carboxamide
Overview
Description
Quinoline-2-carboxamide is a significant subclass of quinoline derivatives, known for its presence in various biologically active molecules and utility as ligands in metal-catalyzed reactions. This compound, among others in its class, has been extensively studied for its synthesis methods, molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of quinoline-2-carboxamide derivatives involves innovative and efficient methodologies. For instance, a new one-pot protocol for synthesizing quinoline-2-carboxylates, important derivatives of quinoline-2-carboxamide, has been developed using β-nitroacrylates and 2-aminobenzaldehydes with the best results obtained using BEMP as a solid base in acetonitrile (Gabrielli et al., 2016). Additionally, rapid synthesis techniques involving microwave irradiation and Lewis acid catalysis have also been employed to achieve quinoline derivatives efficiently (Duvelleroy et al., 2005).
Molecular Structure Analysis
The molecular structure of quinoline-2-carboxamide derivatives has been elucidated using various analytical techniques, including NMR and X-ray crystallography. These studies have helped in understanding the intramolecular hydrogen bonding that maintains the required pharmacophore conformation, crucial for their biological activity (Lord et al., 2009).
Chemical Reactions and Properties
Quinoline-2-carboxamide and its derivatives undergo various chemical reactions, contributing to their diverse applications. For instance, carbamoylation and amination reactions have been developed for quinoline N-oxides with formamides, facilitated by copper-catalyzed C-C and C-N bond formations (Zhang et al., 2019). These reactions exhibit excellent functional group tolerance under mild conditions.
Scientific Research Applications
1. Immunomodulatory Properties
Quinoline-3-carboxamides (Q substances), similar to quinoline-2-carboxamide, demonstrate significant anti-inflammatory properties. A study highlights the use of Paquinimod, a quinoline-3-carboxamide, in treating chronic liver inflammation and liver fibrosis in a mouse model. This study showed a reduction in inflammation and regression of fibrosis, even when treatment was initiated post-onset of the disease, highlighting the potential of quinoline carboxamides in autoimmune disease control (Fransén Pettersson et al., 2018).
2. Antibacterial and Antifungal Applications
A variety of quinoline-2-carboxamide derivatives were synthesized and tested for their activity against mycobacterial species and their ability to inhibit photosynthetic electron transport. Some derivatives demonstrated higher activity against M. tuberculosis than standard drugs, indicating potential applications in antimicrobial therapy (Goněc et al., 2012).
3. Potential in Corrosion Inhibition
The inhibitive performance of carboxamide ligands derived from quinoline-2-carboxamide has been examined for mild steel protection in hydrochloric acid solutions. These studies indicate that these derivatives can act as effective corrosion inhibitors, providing a novel application in material science (Erami et al., 2019).
4. Neuroimmunological Applications
Quinoline carboxamides have also been investigated in the context of neuroimmunology. Linomide, a quinoline-3-carboxamide, has shown promise in the treatment of secondary progressive multiple sclerosis. The drug demonstrated an ability to increase natural killer cell activity and inhibit the clinical and histopathological signs of the disease in clinical trials (Karussis et al., 1996).
5. Applications in Molecular Imaging
N-[11C]methylated quinoline-2-carboxamide derivatives have been explored for their potential in visualizing peripheral benzodiazepine receptors using positron emission tomography (PET). These studies could lead to new approaches in molecular imaging, particularly in the assessment of specific receptors in vivo (Matarrese et al., 2001).
Safety And Hazards
The safety information for Quinoline-2-carboxamide includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Future Directions
Compounds containing the 8-HQ moiety, such as Quinoline-2-carboxamide, have significant therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .
properties
IUPAC Name |
quinoline-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-10(13)9-6-5-7-3-1-2-4-8(7)12-9/h1-6H,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXKKIXCRDTKBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40202102 | |
Record name | 2-Quinolinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40202102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoline-2-carboxamide | |
CAS RN |
5382-42-3 | |
Record name | 2-Quinolinecarboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005382423 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Quinolinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40202102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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